![molecular formula C22H19N5OS B3619069 N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B3619069.png)
N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide
Overview
Description
N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide, also known as MPTB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTB belongs to the class of compounds known as tetrazoles, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling, respectively. This compound has also been shown to modulate the activity of various transcription factors and cytokines, which are involved in the regulation of gene expression and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression and DNA replication. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a shift towards a more anti-inflammatory phenotype.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide has several advantages as a research tool, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of this compound for a given experiment.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide, including its potential as a therapeutic agent in various diseases, as well as its use as a research tool to study various signaling pathways in cells. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its optimal dosage and administration route in different disease models. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Scientific Research Applications
N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of tumor-promoting genes. In neurology, this compound has been studied for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(4-methylphenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-7-13-19(14-8-16)23-21(28)18-11-9-17(10-12-18)15-29-22-24-25-26-27(22)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRBEAUWRIQMJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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